4-Methoxy-2-nitropyridine
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Overview
Description
4-Methoxy-2-nitropyridine is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, where a methoxy group (-OCH3) is attached to the fourth position and a nitro group (-NO2) is attached to the second position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-nitropyridine typically involves nitration of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved safety, especially for highly exothermic reactions like nitration .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: 4-Amino-2-nitropyridine.
Reduction: 4-Methoxy-2-aminopyridine.
Oxidation: 4-Formyl-2-nitropyridine.
Scientific Research Applications
4-Methoxy-2-nitropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Methoxy-3-nitropyridine
- 2-Methoxy-4-nitropyridine
- 3-Methoxy-2-nitropyridine
Comparison: 4-Methoxy-2-nitropyridine is unique due to the specific positioning of the methoxy and nitro groups, which influences its reactivity and applications. For instance, 4-Methoxy-3-nitropyridine has different electronic properties and reactivity due to the different position of the nitro group .
Properties
Molecular Formula |
C6H6N2O3 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4-methoxy-2-nitropyridine |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3 |
InChI Key |
CKYYIROFNBIZAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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